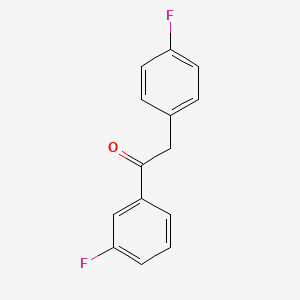

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone

カタログ番号 B2560367

CAS番号:

476472-53-4

分子量: 232.23

InChIキー: FQHVPUTYTIBCJC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, where one hydrogen atom of the ethanone is replaced by a 3-fluorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” consists of two phenyl rings attached to an ethanone group . Each phenyl ring has a fluorine atom attached, one at the 3-position and the other at the 4-position . The exact 3D structure can be viewed using appropriate software .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” include a molecular weight of 232.225 Da . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index can be determined under specific conditions .科学的研究の応用

Enantioselective Synthesis and Biocatalysis

- Enantioselective Synthesis: This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has implications in HIV protection. Its enantioselective synthesis is achieved through biocatalysis using Daucus carota cells, highlighting its significance in medicinal chemistry and drug development (ChemChemTech, 2022).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Research includes the synthesis of novel compounds from 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone derivatives. These compounds exhibit notable antimicrobial properties, which is significant for developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).

Molecular Structure Analysis

- Crystal Structure Analysis: Investigations into the crystal structure of derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone provide insights into molecular conformations and interactions, essential for understanding the compound's behavior in various applications (Acta Crystallographica Section E, 2012).

Advancements in Synthesis Methods

- Sonochemical Synthesis: The compound has been used in the synthesis of chalcones, with research showing that sonochemical methods offer a more efficient and energy-saving approach compared to conventional methods (Ultrasonics Sonochemistry, 2011).

Versatility in Chemical Reactions

- Synthesis of Bicyclic Systems: The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This demonstrates its versatility in preparing combinatorial libraries and exploring scaffold decoration in medicinal chemistry (Heterocycles, 2008).

Spectroscopic Analysis

- FT-IR and HOMO-LUMO Analysis: Research on the compound's derivatives has been conducted using FT-IR, HOMO-LUMO, and MEP analysis. Such studies are crucial for understanding electronic properties and reactivity, which have implications in materials science and drug design (Spectrochimica Acta Part A, 2015).

Application in Medicinal Chemistry

- Cholesterol Absorption Inhibition: Derivatives of this compound have been designed as potent inhibitors of cholesterol absorption, highlighting its role in developing new therapeutic agents (Journal of Medicinal Chemistry, 1998).

Solid-Liquid Phase Equilibrium

- Phase Diagram Research: The compound is used in the study of phase diagrams, which is crucial for understanding its solubility and crystallization behavior, relevant in the pharmaceutical and chemical industries (The Journal of Chemical Thermodynamics, 2019).

特性

IUPAC Name |

1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHVPUTYTIBCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)

![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)